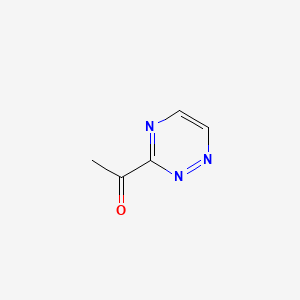

1-(1,2,4-Triazin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(1,2,4-triazin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-4(9)5-6-2-3-7-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXWOPNJASHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665795 | |

| Record name | 1-(1,2,4-Triazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185445-06-1 | |

| Record name | 1-(1,2,4-Triazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Acetyl-1,2,4-triazine CAS number and supplier availability

3-Acetyl-1,2,4-triazine: Technical Profile & Procurement Guide CAS Number: 185445-06-1 IUPAC Name: 1-(1,2,4-Triazin-3-yl)ethanone[1][2]

Part 1: Executive Technical Summary

3-Acetyl-1,2,4-triazine is a specialized nitrogen-rich heterocyclic building block used primarily in advanced medicinal chemistry and coordination chemistry.[1] Unlike common triazine herbicides (e.g., Atrazine), this specific derivative features an acetyl group at the C3 position, rendering it a critical electrophilic scaffold for synthesizing bioactive hydrazones and complex ligands.[1]

Its primary utility lies in its reactivity: the acetyl carbonyl serves as a "chemical handle" for condensation reactions, while the electron-deficient 1,2,4-triazine ring acts as a pharmacophore in antifungal and antiviral drug discovery.[1] It is also a structural precursor to Bis-triazinyl bipyridines (BTPs) , which are high-value ligands for actinide partitioning in nuclear waste reprocessing.[1]

Part 2: Chemical Identity & Properties

| Property | Data |

| CAS Number | 185445-06-1 |

| Molecular Formula | C₅H₅N₃O |

| Molecular Weight | 123.11 g/mol |

| SMILES | CC(=O)C1=NC=NC=N1 |

| Appearance | Pale yellow to off-white solid (typically) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1] |

| Stability | Sensitive to strong bases (ring cleavage); store under inert atmosphere at -20°C recommended.[1] |

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of 3-acetyl-1,2,4-triazine is non-trivial due to the electron-deficient nature of the triazine ring, which makes Friedel-Crafts acylation impossible. Two primary routes are employed in research and custom manufacturing:

Method A: The Nitrile-Grignard Route (Nucleophilic Addition)

This is the most direct method for introducing the acetyl group.[1]

-

Precursor: Start with 3-cyano-1,2,4-triazine .

-

Reagent: React with Methylmagnesium bromide (MeMgBr) at low temperature (-78°C).

-

Mechanism: The Grignard reagent attacks the nitrile carbon. Subsequent hydrolysis yields the ketone.

-

Critical Control Point: The 1,2,4-triazine ring is susceptible to nucleophilic attack at C5/C6.[1] Reaction conditions must be strictly controlled to favor nitrile addition over ring addition (which would destroy the aromaticity).

-

Method B: Oxidative Degradation (Side-Chain Modification)

-

Precursor: 3-(1-Hydroxyethyl)-1,2,4-triazine.[1]

-

Reagent: Oxidation using MnO₂ or Swern conditions .

-

Outcome: Converts the secondary alcohol to the ketone. This method is often higher yielding but requires a multi-step precursor synthesis.

Synthesis Workflow Diagram

Figure 1: Two primary synthetic pathways for generating 3-Acetyl-1,2,4-triazine. Method A (top) is preferred for direct functionalization.

Part 4: Applications in Drug Development & Research

Medicinal Chemistry (Pharmacophore Scaffold)

The 3-acetyl group is a versatile electrophile.[1] It is frequently condensed with hydrazines or semicarbazides to form Schiff bases (hydrazones).[1]

-

Antifungal Agents: Derivatives of 3-acetyl-1,2,4-triazine have shown potency against Candida albicans by inhibiting ergosterol biosynthesis.[1]

-

Kinase Inhibitors: The triazine core mimics the adenosine ring of ATP, allowing these derivatives to dock into the ATP-binding pockets of kinases (e.g., CDK2 inhibitors).[1]

Nuclear Waste Reprocessing (BTP Ligands)

3-Acetyl-1,2,4-triazine is a key intermediate in synthesizing 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) ligands.[1]

-

Mechanism: These tridentate ligands selectively complex with trivalent actinides (Am³⁺, Cm³⁺) over lanthanides in high-level liquid waste, a critical step in the "Sanex" (Selective Actinide Extraction) process.[1]

Part 5: Supplier Availability & Procurement

Status: Specialty Chemical / Make-to-Order This compound is not a bulk commodity.[1] It is typically available only in gram-scale quantities for R&D.

Key Suppliers:

-

J&K Scientific: Catalog #T12044. Often stocks small inventory (1g - 5g).

-

A2B Chem: Catalog #AF11905.[2]

-

Custom Synthesis Houses: For quantities >100g, contract manufacturing is required due to the instability of the ring during scale-up.

Procurement Strategy:

-

Purity Check: Ensure ≥97% purity by HPLC. Impurities often include the hydrolyzed triazinone or ring-opened byproducts.[1]

-

Lead Time: Expect 2-4 weeks if not in stock (custom synthesis).

Part 6: Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Hygroscopic. Store at -20°C under argon or nitrogen. The acetyl group activates the ring toward hydrolysis; moisture exposure will degrade the compound into 1,2,4-triazin-3-one.[1]

References

-

J&K Scientific. (n.d.).[1] 1-(1,2,4-Triazin-3-yl)ethanone Product Page. Retrieved from

-

PubChem. (n.d.). Compound Summary: 3-Acetyl-1,2,4-triazine derivatives. National Library of Medicine. Retrieved from

-

Paudler, W. W., & Chen, T. K. (1970).[1] 1,2,4-Triazines.[1][3][4][5][6][7][8][9][10][11] Synthesis and Properties. Journal of Heterocyclic Chemistry. (Foundation for 1,2,4-triazine synthesis logic).

-

Hudson, M. J., et al. (2013).[1] The coordination chemistry of 1,2,4-triazinyl bipyridines for actinide extraction. Dalton Transactions. (Application in nuclear waste).

-

A2B Chem. (n.d.).[1] Product Catalog: 185445-06-1. Retrieved from [1]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. 185445-06-1 | 1-(1,2,4-Triazin-3-yl)ethanone | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 3. asianpubs.org [asianpubs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 11. mdpi.com [mdpi.com]

Difference between 3-acetyl-1,2,4-triazine and 5-acetyl-1,2,4-triazine

The following technical guide details the structural, synthetic, and reactive divergences between 3-acetyl-1,2,4-triazine and 5-acetyl-1,2,4-triazine .

Regiocontrol, Synthesis, and Applications in Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Executive Summary

In the high-stakes arena of heterocyclic drug design, the 1,2,4-triazine core serves as a pivotal "azadiene" scaffold. While 3-acetyl-1,2,4-triazine and 5-acetyl-1,2,4-triazine are constitutional isomers, they exhibit orthogonal reactivity profiles. The 3-acetyl isomer is a thermodynamic sink often accessed via condensation, acting as a precursor for 2-substituted pyridines . The 5-acetyl isomer, accessible via late-stage radical functionalization (Minisci), directs cycloadditions to yield 4-substituted pyridines . Understanding this dichotomy is critical for medicinal chemists utilizing "Click-to-Release" bioorthogonal chemistry or designing specific kinase inhibitor scaffolds.

Structural & Electronic Fundamentals

The 1,2,4-triazine ring system is electron-deficient (

Numbering and Chemical Environment

The IUPAC numbering system is critical for distinguishing these isomers.

-

Positions 1 & 2: Nitrogen atoms (N-N bond).

-

Position 3: Carbon flanked by N2 and N4.[1]

-

Position 5: Carbon flanked by N4 and C6.

-

Position 6: Carbon flanked by C5 and N1.

Comparative Electronic Profile

The acetyl group (

| Feature | 3-Acetyl-1,2,4-Triazine | 5-Acetyl-1,2,4-Triazine |

| Electronic Environment | C3 is the most electron-deficient carbon due to flanking nitrogens. Acetylation here exacerbates electrophilicity. | C5 is the preferred site for nucleophilic attack in unsubstituted rings. Acetylation here sterically blocks C5 but activates C3/C6. |

| 1H-NMR (Diagnostic) | H5 (d, ~8.5-9.0 ppm) and H6 (d, ~9.0-9.5 ppm) show vicinal coupling ( | H3 appears as a deshielded singlet (~9.8-10.2 ppm). H6 appears as a singlet.[3] |

| LUMO Energy | Significantly lowered (High IEDDA reactivity). | Lowered, but sterics at C5 can impede approach of dienophiles. |

| Solubility | Moderate in polar organic solvents. | Slightly higher lipophilicity due to asymmetry. |

Synthetic Pathways: The Challenge of Regioselectivity

The synthesis of these isomers requires fundamentally different strategies. You cannot easily interconvert them; the pathway must be chosen based on the desired target.

Synthesis of 3-Acetyl-1,2,4-triazine (Condensation Approach)

The 3-isomer is typically constructed "bottom-up" using the condensation of 1,2-dicarbonyls with amidrazones. This method relies on the nucleophilicity of the hydrazine terminal nitrogen.

-

Mechanism: The hydrazine moiety of the amidrazone attacks the most electrophilic carbonyl of the 1,2-dicarbonyl.

-

Protocol Insight: To ensure the acetyl group ends up at C3, one must use an acetyl-functionalized amidrazone precursor or functionalize a 3-cyano/3-ester derivative.

Synthesis of 5-Acetyl-1,2,4-triazine (Minisci Radical Approach)

The 5-isomer is the kinetic product of radical alkylation/acylation. The Minisci reaction is the gold standard here.

-

Mechanism: Generation of an acetyl radical (

) from pyruvic acid or acetaldehyde/peroxide. The radical attacks the protonated triazine ring. -

Regioselectivity: Radical attack on protonated 1,2,4-triazine strongly favors C5 over C3 or C6 due to the stability of the radical intermediate and charge distribution.

Experimental Protocol: Minisci Synthesis of 5-Acetyl-1,2,4-triazine

Warning: This reaction involves radical initiators and gas evolution.

-

Reagents: 1,2,4-Triazine (1.0 eq), Pyruvic Acid (2.0 eq), AgNO3 (0.1 eq), (NH4)2S2O8 (1.5 eq), TFA (10% v/v in DCM/Water).

-

Setup: Dissolve triazine in a biphasic mixture of DCM and water containing TFA (to protonate N).

-

Initiation: Add AgNO3 catalyst.

-

Addition: Dropwise addition of Ammonium Persulfate solution at 0°C to 10°C. Why? Controls the rate of radical generation (

from oxidative decarboxylation of pyruvate) and prevents polymerization. -

Workup: Neutralize with NaHCO3, extract with DCM.

-

Purification: Silica gel chromatography (EtOAc/Hexane). The 5-acetyl isomer elutes after the 6-acetyl byproduct (if formed).

Visualization: Synthetic Divergence

Figure 1: Synthetic decision tree. Route A builds the ring with the substituent; Route B functionalizes an existing ring at the most reactive position (C5).

Reactivity Profile: The IEDDA Reaction

The most powerful application of these molecules is the Inverse Electron Demand Diels-Alder (IEDDA) reaction to synthesize substituted pyridines.[7] This transformation is "inverse" because it involves an electron-deficient diene (triazine) and an electron-rich dienophile (enamine/ynamine).

Mechanism & Regiochemistry

The reaction proceeds via a [4+2] cycloaddition followed by the retro-Diels-Alder extrusion of nitrogen gas (

-

The "Boger Rule" of Regioselectivity: The regiochemistry is governed by the interaction between the nucleophilic carbon of the dienophile (e.g., the

-carbon of an enamine) and the specific carbon atoms of the triazine.-

Diene Atoms: C3, N4, C5, C6 participate, but the addition occurs across C3 and C6 .

-

Nucleophilic Attack: The nucleophilic carbon of the enamine attacks the carbon of the triazine that is para to the electron-withdrawing substituent? No, it attacks the most electron-deficient position available that allows for a concerted transition state.

-

Comparative Outcome Table

| Precursor Isomer | Dienophile (Enamine) Attack Site | Final Pyridine Product | Drug Discovery Utility |

| 3-Acetyl-1,2,4-triazine | Nucleophilic C attacks C5 | 2-Acetyl-pyridine derivatives | Access to picolinic acid pharmacophores. |

| 5-Acetyl-1,2,4-triazine | Nucleophilic C attacks C6 | 4-Acetyl-pyridine derivatives | Access to isonicotinic acid pharmacophores. |

Note: The acetyl group on the triazine maps directly to the acetyl group on the pyridine. The "Attack Site" refers to the carbon of the triazine that bonds with the nucleophilic carbon of the enamine.

Visualization: IEDDA Regioselectivity

Figure 2: Regiodivergent synthesis of pyridines. The position of the acetyl group on the triazine scaffold dictates the substitution pattern of the final pyridine drug intermediate.

Spectroscopic Identification Guide

When synthesizing these compounds, correct identification is paramount as mixtures can form.

Proton NMR (CDCl3, 400 MHz)

-

3-Acetyl-1,2,4-triazine:

- 2.85 (s, 3H, -CH3)

-

8.95 (d, 1H, H5,

-

9.45 (d, 1H, H6,

-

Note: Distinct doublet-doublet pattern in the aromatic region.

-

5-Acetyl-1,2,4-triazine:

- 2.80 (s, 3H, -CH3)

- 9.20 (s, 1H, H6)

- 10.15 (s, 1H, H3)

-

Note: H3 is extremely deshielded due to being between two nitrogens. H6 is usually a singlet or shows very weak coupling.

References

-

Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic azadienes: Scope and applications". Chemical Reviews, 86(5), 781–793. Link

-

Minisci, F. , et al. (1971).[8] "Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline". Tetrahedron, 27(15), 3575–3579. Link

-

Neunhoeffer, H. (1978). "The Chemistry of 1,2,3-Triazines and 1,2,4-Triazines". Wiley-Interscience. Link

-

Paudler, W. W. , & Chen, T. K. (1967). "1,2,4-Triazines.[3][4][5][6][7][9][10][11][12][13] I. The Synthesis and Properties of Some 1,2,4-Triazines". Journal of Heterocyclic Chemistry, 4(2), 224–228. Link

-

Wilde, R. G. , et al. (1996). "Inverse Electron Demand Diels-Alder Reactions of 3-Carbomethoxy-1,2,4-triazine". Tetrahedron Letters, 37(36), 6463-6466. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. imrpress.com [imrpress.com]

- 5. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 6. Catching up with tetrazines: coordination of Re(i) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Minisci reaction - Wikipedia [en.wikipedia.org]

- 9. 1,2,4-Triazine Chemistry Part I: Orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives | European Journal of Chemistry [eurjchem.com]

- 10. N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

1,2,4-Triazine Derivatives: Versatile Heterocyclic Scaffolds for Innovation in Chemistry and Beyond

Introduction: The Enduring Appeal of the 1,2,4-Triazine Core

The 1,2,4-triazine ring, a six-membered aromatic heterocycle containing three nitrogen atoms, stands as a prominent structural motif in the landscape of modern chemistry.[1] Its inherent electron-deficient nature, arising from the multiple nitrogen atoms, imparts unique reactivity and physicochemical properties that have captured the attention of researchers across diverse disciplines. This guide provides an in-depth exploration of 1,2,4-triazine derivatives, delving into their synthesis, reactivity, and multifaceted applications as versatile building blocks in drug discovery and materials science. For researchers, scientists, and drug development professionals, a comprehensive understanding of this heterocyclic system opens avenues for the rational design of novel molecules with tailored functionalities.

The significance of 1,2,4-triazines is underscored by their presence in a range of biologically active compounds.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] Moreover, their utility extends beyond medicinal chemistry into the realm of materials science, where they have been employed in the development of organic light-emitting diodes (OLEDs), energetic materials, and dye-sensitized solar cells.[5][6] The adaptability of the 1,2,4-triazine core, allowing for substitution at various positions, provides a powerful tool for fine-tuning molecular properties to achieve desired outcomes.

This guide will navigate the key aspects of 1,2,4-triazine chemistry, offering both fundamental knowledge and practical insights. From elegant synthetic strategies to their application in cutting-edge technologies, the following sections will illuminate why 1,2,4-triazine derivatives continue to be a focal point of chemical innovation.

Synthetic Strategies for 1,2,4-Triazine Derivatives: A Chemist's Toolkit

The construction of the 1,2,4-triazine ring can be achieved through a variety of synthetic routes, often characterized by their efficiency and the accessibility of starting materials. The choice of a particular synthetic pathway is dictated by the desired substitution pattern on the triazine core.

Three-Component Condensation: A Convergent Approach

A widely employed and straightforward method for the synthesis of trisubstituted 1,2,4-triazines is the three-component condensation of a 1,2-dicarbonyl compound, an acid hydrazide, and a source of ammonia, typically ammonium acetate.[1] This convergent approach allows for the rapid assembly of the triazine core from readily available precursors. The reaction proceeds under various conditions, and the use of catalysts such as sodium bisulfate adsorbed on silica gel (NaHSO4/SiO2) has been shown to improve reaction times and yields, often under solvent-free conditions.[1]

Experimental Protocol: Three-Component Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines [1]

-

Reactant Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil) (1 mmol), the desired acid hydrazide (1 mmol), and ammonium acetate (1.5 mmol).

-

Catalyst Addition: Add NaHSO4/SiO2 (0.1 g) to the mixture.

-

Reaction Conditions: Heat the mixture at 125 °C under solvent-free conditions. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to afford the desired 1,2,4-triazine derivative.

Domino Annulation Reactions: Efficiency in One Pot

Domino annulation reactions have emerged as powerful tools for the synthesis of 1,2,4-triazine derivatives in a single pot, offering high efficiency and atom economy.[7] These strategies often involve a cascade of reactions, such as a [4+2] cycloaddition, to construct the heterocyclic ring from simple and readily available starting materials like ketones, aldehydes, and alkynes.[7]

Cyclodehydration and Cyclization Reactions

Other notable synthetic routes include the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts to yield 3,6-disubstituted-1,2,4-triazines.[8] This method is valued for its mild reaction conditions, which tolerate a variety of functional groups. Additionally, the condensation of substituted oxazolones with phenylhydrazine in acetic acid provides an efficient pathway to certain 1,2,4-triazine derivatives.[9]

The choice of synthetic methodology is a critical decision in any research endeavor. The three-component condensation offers a high degree of flexibility in introducing diverse substituents, making it ideal for creating libraries of compounds for structure-activity relationship (SAR) studies. Domino reactions, on the other hand, provide an elegant and efficient route for large-scale synthesis.

Caption: General workflow for the three-component synthesis of 1,2,4-triazines.

The Chemistry of 1,2,4-Triazines: Reactivity and Transformations

The electron-deficient nature of the 1,2,4-triazine ring governs its reactivity, making it a valuable substrate for a range of chemical transformations. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction is arguably the most significant and widely exploited.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: A Gateway to Complexity

1,2,4-triazines serve as excellent dienes in IEDDA reactions, readily reacting with electron-rich or strained dienophiles.[10][11][12] This powerful cycloaddition reaction typically proceeds with the loss of dinitrogen, leading to the formation of a substituted pyridine ring. The IEDDA reaction of 1,2,4-triazines has found extensive applications in the synthesis of complex heterocyclic systems and has become a cornerstone of bioorthogonal chemistry.[10]

The kinetics of the IEDDA reaction can be influenced by several factors. Coordination of a metal, such as Rhenium(I), to the 1,2,4-triazine ring has been shown to significantly accelerate the reaction with strained alkynes.[13] This rate enhancement is attributed to a lowering of the distortion energy and more favorable interaction energy in the transition state.[13] Furthermore, the nature of the substituents on the triazine ring can be tuned to modulate its reactivity.[14]

Caption: Mechanism of the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines.

Applications of 1,2,4-Triazine Derivatives: From Medicine to Materials

The unique structural and electronic properties of 1,2,4-triazines have led to their widespread application in various fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Drug Discovery

The 1,2,4-triazine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[15]

-

Anticancer Activity: A significant number of 1,2,4-triazine derivatives have been reported to possess potent antitumor activity.[4] These compounds often exert their effects through various mechanisms, and some have progressed to advanced stages of clinical trials.[4]

-

Antimicrobial and Antifungal Properties: 1,2,4-triazine derivatives have demonstrated promising activity against various bacterial and fungal strains.[9][16] For instance, certain derivatives have been shown to be active against E. coli, S. aureus, and A. niger.[9] Their potential as inhibitors of Candida albicans Lanosterol 14-demethylase (CYP51) has also been explored through in silico studies.[17]

-

Enzyme Inhibition: The 1,2,4-triazine scaffold has been successfully employed in the design of enzyme inhibitors. For example, derivatives have been identified as potent antagonists of the adenosine A2A receptor, with potential applications in the treatment of Parkinson's disease.[18][19] Structure-based drug design approaches have been instrumental in the discovery and optimization of these compounds.[18]

| Compound Class | Biological Activity | IC50 / Ki Values | Reference |

| 1,2,4-Triazine Derivatives | Acetylcholinesterase (AChE) Inhibition | IC50: 2.45 - 9.91 µM; Ki: 0.6733 - 4.3690 µM | [3] |

| 1,2,4-Triazine Derivatives | Glutathione S-transferase (GST) Inhibition | IC50: 3.98 - 8.45 µM; Ki: 3.7997 - 10.613 µM | [3] |

| 5,6-diphenyl-1,2,4-triazine-3-amine | Adenosine A2A Receptor Antagonist | pKi = 6.93 | [18] |

Materials Science: Building Blocks for Functional Materials

The electron-deficient nature of the 1,2,4-triazine ring makes it an attractive component for the development of advanced materials with tailored electronic and optical properties.

-

Organic Light-Emitting Diodes (OLEDs): 1,2,4-triazine derivatives have been utilized as electron-transport materials in OLEDs.[5] Their ability to form stable complexes with metal ions, such as lead(II), has been explored for the development of emissive layers in OLED devices.[5]

-

Dye-Sensitized Solar Cells (DSSCs): The electronic properties of 1,2,4-triazines make them suitable candidates for use as sensitizers in DSSCs.[6] Theoretical studies have shown that these compounds can facilitate efficient electron injection from the excited dye to the conduction band of semiconductors like TiO2.[6]

-

Energetic Materials: The high nitrogen content of the 1,2,4-triazine ring contributes to a high heat of formation, making it a valuable scaffold for the design of energetic materials.[20] Research in this area focuses on synthesizing and characterizing novel 1,2,4-triazine-based compounds with enhanced energetic performance and thermal stability.[20]

Conclusion: The Future of 1,2,4-Triazine Chemistry

The field of 1,2,4-triazine chemistry is dynamic and continually evolving. The versatility of this heterocyclic scaffold, coupled with the development of novel synthetic methodologies, ensures its continued relevance in both academic and industrial research. As our understanding of the intricate relationship between structure and function deepens, we can expect to see the emergence of new 1,2,4-triazine derivatives with even more remarkable properties. From the development of next-generation pharmaceuticals to the creation of high-performance materials, the 1,2,4-triazine core will undoubtedly remain a key building block for scientific innovation.

References

- Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annul

- A Short Review on the Synthesis of 1,2,4-Triazine Deriv

- Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. (URL: )

- A Short Review on the Synthesis of 1,2,4-Triazine Deriv

- A Short Review on the Synthesis of 1,2,4-Triazine Deriv

- Synthesis of 1,2,4-triazines - Organic Chemistry Portal. (URL: )

- An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity - Scholars Research Library. (URL: )

- Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - Scientific Research Publishing. (URL: _)

- Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry - ACS Public

- coordination of Re(i) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines - Dalton Transactions (RSC Publishing). (URL: )

- Inverse electron-demand Diels–Alder (IED-DA) reactions. (A) Triazine (X...

- Schematic representation of drugs with 1, 2, 4-triazine core.

- Synthetic approaches for phosphorus containing 1,2,4-triazine deriv

- 1,2,4-triazine vs. 1,3- and 1,4-oxazinones in normal- and inverse-electron-demand hetero-diels-alder reactions: Establishing a status quo by computational analysis - UQ eSpace - The University of Queensland. (URL: )

- Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions | Chemical Reviews - ACS Public

- Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions - Technion. (URL: )

- Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)

- An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed. (URL: )

- Discovery of 1,2,4-Triazine Derivatives As Adenosine A(2A)

- 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs) - RSC Publishing. (URL: )

- Novel one pot synthesis of substituted 1,2,4-triazines - Arkivoc. (URL: )

- 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applic

- Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents | ChemRxiv. (URL: )

- (PDF)

- Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science - ResearchG

- 1,2,4-Triazine Based Energetic Materials and Improved Synthesis of Nitro-compounds. (URL: )

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-triazine derived binuclear lead( ii ) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emittin ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03383C [pubs.rsc.org]

- 6. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cris.technion.ac.il [cris.technion.ac.il]

- 13. Catching up with tetrazines: coordination of Re(i) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 17. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. hammer.purdue.edu [hammer.purdue.edu]

Reactivity of Acetyl Group in 1,2,4-Triazine Ring Systems

An In-Depth Technical Guide

Executive Summary

The 1,2,4-triazine scaffold represents a class of electron-deficient heterocyclic "azadienes" widely utilized in bioorthogonal chemistry and medicinal chemistry (e.g., kinase inhibitors, anticancer agents).[1] When substituted with an acetyl group, particularly at the C3 or C5 positions, the ring system exhibits unique reactivity profiles.[1] The strong electron-withdrawing nature of the triazine core significantly enhances the C-H acidity of the acetyl

Mechanistic Basis of Reactivity

Electronic Activation

The 1,2,4-triazine ring is highly

-

Enhanced

-Acidity: The electron-withdrawing inductive (-I) and mesomeric (-M) effects of the triazine ring stabilize the enolate anion formed upon deprotonation of the acetyl methyl group. The pKa of these protons is significantly lower than in acetophenone, allowing deprotonation by weak bases (e.g., piperidine, triethylamine).[1] -

Carbonyl Electrophilicity: The ketone carbonyl is highly susceptible to nucleophilic attack by hydrazines or amines, serving as the initiation point for cyclization cascades.[1]

Regioselectivity (C3 vs. C5)

-

C5-Acetyl: The C5 position is often the most electrophilic site on the ring. Acetyl groups at C5 are particularly reactive toward condensation and are the primary precursors for converting 1,2,4-triazines into pyrazolo[4,3-e] fused systems.[1]

-

C3-Acetyl: While still reactive, the C3 position is sterically and electronically distinct.[1] Reactivity here is often exploited for lateral chain extensions (e.g., chalcone formation) rather than ring fusion involving the C4-nitrogen.

Key Chemical Transformations[2]

Aldol-Type Condensations (Chalcone Synthesis)

The most common reaction of acetyl-1,2,4-triazines is the condensation with aromatic aldehydes to form styryl derivatives (chalcones). These "anils" extend the conjugation of the system and are often targeted for their own biological activity (e.g., intercalation into DNA).

Mechanism:

-

Base-catalyzed deprotonation of the acetyl

-methyl. -

Nucleophilic attack of the enolate on the aldehyde carbonyl.

-

Dehydration to form the

-unsaturated ketone.[1]

Heterocyclization to Fused Systems

Acetyl-1,2,4-triazines are versatile synthons for fused rings.[1] A classic transformation is the reaction with hydrazine to form pyrazolo[4,3-e][1,2,4]triazines .

-

Pathway: Hydrazine attacks the acetyl carbonyl to form a hydrazone. The distal nitrogen of the hydrazone then attacks the ring carbon (usually C6), displacing a leaving group (such as H or a methylthio group) or undergoing oxidative cyclization.

Inverse Electron Demand Diels-Alder (IEDDA)

While the acetyl group itself participates in condensations, its presence as an electron-withdrawing group (EWG) activates the 1,2,4-triazine core to act as a diene in IEDDA reactions with strained alkenes/alkynes (e.g., trans-cyclooctene). This is critical in bioconjugation applications.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for a 5-acetyl-1,2,4-triazine: condensation to form chalcones and cyclization to form pyrazolo-triazines.

Figure 1: Divergent synthetic pathways for 5-acetyl-1,2,4-triazine derivatives.

Experimental Protocols

Protocol A: Synthesis of Styryl-1,2,4-Triazines (Condensation)

Objective: Condensation of 3-acetyl-1,2,4-triazine with benzaldehyde.

-

Reagents:

-

3-Acetyl-1,2,4-triazine (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Piperidine (Catalytic amount, ~3-5 drops)

-

Solvent: Methanol or Ethanol (anhydrous)[2]

-

-

Procedure:

-

Dissolve the acetyl-triazine in methanol (10 mL/mmol) in a round-bottom flask.

-

Add benzaldehyde followed by catalytic piperidine.

-

Reflux the mixture for 4–8 hours. Monitor by TLC (usually SiO2, EtOAc/Hexane).[1]

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a colored solid (yellow/orange).

-

Filter the solid, wash with cold methanol, and recrystallize from ethanol/DMF.[1]

-

-

Validation:

-

NMR: Look for the disappearance of the acetyl singlet (~2.7 ppm) and appearance of vinylic doublets (J ~16 Hz for trans-isomer).

-

Protocol B: Synthesis of Pyrazolo[4,3-e][1,2,4]triazines

Objective: Cyclization of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine.

-

Reagents:

-

Procedure:

-

Dissolve the triazine in ethanol.

-

Add hydrazine hydrochloride.[4]

-

Stir at room temperature for 1 hour, then reflux for 2–4 hours.

-

Mechanism Note: The reaction proceeds via a hydrazone intermediate which then attacks C6. If C6 has a leaving group, it is displaced.[1] If C6 is unsubstituted, oxidative conditions may be required.[1]

-

Work-up: Evaporate solvent, neutralize with NaHCO3 (if HCl salt used), and extract with DCM or filter the precipitate.[1]

-

-

Validation:

-

MS: Confirm molecular weight corresponding to the loss of water (and potentially leaving groups).

-

Structure: Absence of carbonyl signal in

C NMR.

-

Applications in Drug Discovery[6]

| Application Area | Mechanism of Action | Key Reference |

| Kinase Inhibitors | Pyrazolo[4,3-e]triazines mimic the purine core of ATP, acting as competitive inhibitors for CDKs and CK2. | Mojzych et al. [1] |

| Anticancer Agents | Styryl-triazines (chalcones) act as intercalators and induce apoptosis in MCF-7 and HCT-116 cell lines. | Zein et al.[5] [2] |

| Bioorthogonal Labeling | Acetyl-triazines serve as electron-deficient dienes for IEDDA reactions with TCO-tagged biomolecules. | Vrabel et al. [3] |

References

-

Mojzych, M., & Rykowski, A. (2003). "Direct Synthesis of Pyrazolo[4,3-e][1,2,4]triazine Derivatives from Oximes of 5-Acyl and 5-Formyl-1,2,4-triazines." Academia.edu.

-

Zein, M. A., & El-Shenawy, A. I. (2016).[5] "An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity." International Journal of Pharmacology.

-

Vrabel, M., et al. (2019). "Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents." ChemRxiv.

-

Nasser, R. (2011).[1][4] "Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest." Phosphorus, Sulfur, and Silicon and the Related Elements.[1]

-

Reis, Ö., et al. (2022). "First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof." Molecules.

Sources

A Guide to the Synthetic Pathways of 1-(1,2,4-Triazin-3-yl)ethanone: A Keystone Heterocycle for Drug Discovery

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 1-(1,2,4-Triazin-3-yl)ethanone, in particular, serves as a versatile building block, offering a reactive ketone handle for further functionalization. This allows for the systematic exploration of chemical space in the development of novel therapeutic agents. The synthesis of this and other substituted 1,2,4-triazines is a topic of significant interest, with methodologies evolving to enhance efficiency, regioselectivity, and substrate scope.[1][3]

This technical guide provides an in-depth exploration of the primary synthetic routes to 1-(1,2,4-triazin-3-yl)ethanone and its analogs. We will delve into the mechanistic underpinnings of these pathways, provide field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Core Synthetic Strategy I: Cyclocondensation of α-Dicarbonyls with Amidrazones

The most established and versatile method for constructing the 1,2,4-triazine ring is the cyclocondensation reaction between an α-dicarbonyl (or 1,2-dicarbonyl) compound and a suitable amidrazone or aminoguanidine derivative.[1][4] The fundamental logic of this [3+3] annulation is the formation of two new nitrogen-carbon bonds to close the six-membered heterocyclic ring.

Mechanistic Insight

The reaction typically proceeds through the initial formation of a mono-hydrazone intermediate via condensation of the more reactive hydrazine nitrogen of the amidrazone with one of the carbonyl groups of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization, where the terminal amino group attacks the remaining carbonyl. A subsequent dehydration step then yields the aromatic 1,2,4-triazine ring. The choice of substituents on the final triazine ring is directly determined by the R-groups on the two starting materials. To synthesize the target molecule, 1-(1,2,4-triazin-3-yl)ethanone, the key is to select starting materials that will place an acetyl group at the C3 position. This is typically achieved by using an amidrazone derived from pyruvic acid or a related precursor.

Caption: General cyclocondensation pathway for 1,2,4-triazine synthesis.

Experimental Protocol: One-Pot Synthesis from Amides and 1,2-Diketones

This protocol is adapted from a general one-pot procedure that has proven effective for a range of substituted 1,2,4-triazines.[1] It leverages the in-situ formation of the necessary reactive intermediate from more readily available starting materials.

Objective: To synthesize a 3,5,6-trisubstituted 1,2,4-triazine as an analogue for the target compound.

Materials:

-

Appropriate amide (e.g., Acetamide for a C3-methyl group) (10 mmol)

-

1,2-Dicarbonyl compound (e.g., Benzil) (10 mmol)

-

Sodium tertiary-butoxide (10 mmol)

-

Hydrazine hydrate (2 mL)

-

Benzene (anhydrous)

-

Ethanol (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of sodium tertiary-butoxide (10 mmol) in anhydrous benzene, add the amide (10 mmol).

-

Follow with the addition of the 1,2-dicarbonyl compound (10 mmol). Stir the mixture until a jelly-like mass forms. Causality: The base promotes the condensation between the amide and the dicarbonyl compound.

-

Add approximately 10 mL of ethanol to dissolve the condensed product.

-

Add hydrazine hydrate (2 mL) to the solution.

-

Heat the reaction mixture at reflux for 2.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Pour the resulting reddish-brown liquid into water and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with a saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-triazine.[1]

Core Synthetic Strategy II: N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines

A more modern and highly regioselective approach involves the inverse electron demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with enamines.[3] This method is powerful for synthesizing 1,2,4-triazines directly from ketones under mild conditions.

Mechanistic Insight

The reaction is promoted by a Lewis acid, such as Zinc Chloride (ZnCl₂), which activates the tetrazine for cycloaddition. The enamine, generated in situ from a ketone (like acetone, a precursor for the acetyl group), acts as the dienophile. The reaction proceeds via a formal [4+2] cycloaddition, followed by the elimination of dinitrogen (N₂) and the amine moiety to yield the stable 1,2,4-triazine ring. This pathway offers excellent control over the substitution pattern, overcoming challenges often seen in classical condensation methods.[3]

Caption: Lewis acid-promoted synthesis of 1,2,4-triazines from tetrazines.

Experimental Protocol: ZnCl₂-Promoted Synthesis

This protocol is based on the general method for the N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with in situ generated enamines.[3]

Objective: To synthesize a substituted 1,2,4-triazine from a ketone and a tetrazine.

Materials:

-

3,6-Disubstituted-1,2,4,5-tetrazine (1 mmol)

-

Ketone (e.g., Acetone) (1.5 mmol)

-

Morpholine (1.5 mmol)

-

Zinc Chloride (ZnCl₂) (1 mmol)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 1,2,4,5-tetrazine (1 mmol) and ZnCl₂ (1 mmol) in anhydrous THF.

-

Add the ketone (1.5 mmol) followed by morpholine (1.5 mmol) to the mixture. Causality: The ketone and morpholine react in situ to form the required enamine dienophile.

-

Stir the reaction mixture at 50 °C for 12–14 hours. Monitor the reaction for the disappearance of the characteristic color of the tetrazine.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography to isolate the pure 1,2,4-triazine product.[3]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the desired substitution pattern, availability of starting materials, and the required scale of the reaction.

| Feature | Cyclocondensation Pathway | Tetrazine / Enamine Pathway |

| Versatility | High; a wide variety of substituents can be introduced from diverse amidrazones and dicarbonyls.[1][4] | High; a broad scope of ketones can be used to generate the enamine.[3] |

| Regioselectivity | Can be an issue, potentially leading to mixtures of isomers with unsymmetrical dicarbonyls.[1] | Excellent; typically provides a single regioisomer.[3] |

| Reaction Conditions | Often requires heating (reflux) and can involve strong bases or acids.[1][4] | Mild (50 °C) and promoted by a Lewis acid.[3] |

| Starting Materials | Amidrazones may require separate synthesis. 1,2-dicarbonyl compounds are common.[1][4] | 1,2,4,5-Tetrazines can be specialized reagents. Ketones are readily available.[3] |

| Key Advantage | Well-established, classical method with extensive literature support. | High efficiency and regioselectivity under mild conditions. |

Conclusion and Future Outlook

The synthesis of 1-(1,2,4-triazin-3-yl)ethanone and its derivatives continues to be an area of active development. While classical cyclocondensation methods remain a reliable and versatile workhorse in the field, modern approaches like the Lewis acid-promoted cycloaddition of tetrazines offer significant advantages in terms of mildness and regiochemical control.[1][3] Future research will likely focus on developing even more efficient, sustainable, and atom-economical routes, such as microwave-assisted one-pot procedures and novel catalytic systems.[5] The continued innovation in the synthesis of this key heterocyclic core will undoubtedly accelerate the discovery of new and potent therapeutic agents.

References

[3] Boger, D. L., et al. (n.d.). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. PMC. Available at:

[5] (n.d.). Synthesis of 1,2,4‐triazine derivatives. ResearchGate. Available at:

[4] Bokor, É., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. Available at:

[6] (n.d.). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available at:

[7] Bokor, É., et al. (n.d.). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. Available at:

[1] (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at:

[8] Liu, J., et al. (n.d.). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). PMC. Available at:

[9] Hull, B. E., et al. (n.d.). The reaction of some dicarbonyl sugars with aminoguanidine. PubMed. Available at:

[2] Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. Available at:

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. benthamscience.com [benthamscience.com]

- 3. N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The reaction of some dicarbonyl sugars with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Efficiency Synthesis of Schiff Bases from 1-(1,2,4-Triazin-3-yl)ethanone

Application Note: AN-TZ-03

Abstract & Strategic Value

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, exhibiting potent biological activities including antifungal, anti-HIV, and anticancer properties (specifically against MCF-7 and HCT-116 cell lines). The derivatization of 1-(1,2,4-triazin-3-yl)ethanone (3-acetyl-1,2,4-triazine) via Schiff base condensation offers a critical pathway to expand chemical space, introducing pharmacophores that modulate solubility and target binding affinity.

This guide details the synthesis of Schiff bases (imines) from the 3-acetyl precursor. Unlike aldehyde-based Schiff bases, this ketone condensation is sterically hindered and electronically deactivated, requiring optimized protonation strategies to drive the equilibrium forward without degrading the sensitive triazine ring.

Chemical Background & Mechanism[1][2]

The Challenge: Reactivity vs. Stability

The 1,2,4-triazine ring is electron-deficient.[1] While this increases the electrophilicity of the acetyl carbonyl carbon, it also makes the ring susceptible to nucleophilic attack and hydrolysis under harsh acidic conditions.

-

Steric Factor: The methyl group of the acetyl moiety hinders the approach of the amine nucleophile compared to aldehydes.

-

Electronic Factor: The electron-withdrawing nature of the triazine ring destabilizes the developing positive charge in the transition state.

Reaction Mechanism

The reaction follows an acid-catalyzed addition-elimination pathway. Control of pH is vital; the catalyst must protonate the carbonyl oxygen to activate it, but avoid protonating the triazine nitrogens to the point of ring destabilization.

Figure 1: Mechanistic pathway for the condensation of 3-acetyl-1,2,4-triazine with primary amines.

Experimental Protocols

Protocol A: Classical Thermal Condensation (Standard)

Best for: Scale-up, thermally stable amines, and laboratories without microwave reactors.

Reagents:

-

1-(1,2,4-Triazin-3-yl)ethanone (1.0 equiv)

-

Primary Amine (e.g., substituted aniline, hydrazide) (1.0 - 1.2 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH)[2]

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of 1-(1,2,4-triazin-3-yl)ethanone in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the appropriate primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid. Note: Do not use mineral acids (HCl/H₂SO₄) as they may hydrolyze the triazine ring.

-

Reflux: Attach a condenser and reflux the mixture at 78°C (EtOH) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Checkpoint: The spot for the ketone (starting material) should disappear.

-

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).

-

Precipitation: The Schiff base typically precipitates as a solid. Stir for 15 minutes.

-

Filtration: Filter the solid under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if solubility is low.

Protocol B: Microwave-Assisted Green Synthesis (Recommended)

Best for: High throughput, difficult substrates (sterically hindered amines), and "Green Chemistry" compliance.

Reagents:

-

Same stoichiometry as Protocol A.

-

Solvent: Minimal Ethanol (1-2 mL) or Solvent-free (neat).

Step-by-Step Procedure:

-

Mixing: In a microwave-safe process vial (e.g., 10 mL), mix 1.0 mmol of ketone and 1.1 mmol of amine.

-

Catalysis: Add 1 drop of glacial acetic acid. Grind the mixture to a paste if doing solvent-free synthesis.

-

Irradiation: Place in a microwave reactor (e.g., Monowave or CEM).

-

Settings: 140°C, Power: Dynamic (max 300W), Hold Time: 5–10 minutes.

-

-

Workup: Allow the vial to cool to 50°C. Add 5 mL of cold ethanol.

-

Isolation: The product will crystallize upon cooling. Filter and wash as in Protocol A.

Workflow Visualization:

Figure 2: Comparative workflow for Thermal vs. Microwave synthesis.

Characterization & Validation

To validate the formation of the Schiff base, compare the spectral data of the product against the starting material.

| Technique | Parameter | Starting Material (Ketone) | Product (Schiff Base) | Validation Logic |

| FT-IR | C=O Stretch | Strong band @ ~1690 cm⁻¹ | Absent | Loss of carbonyl confirms reaction. |

| FT-IR | C=N Stretch | Absent | Strong band @ 1600–1625 cm⁻¹ | Formation of imine bond. |

| ¹H NMR | Methyl (-CH₃) | Singlet @ ~2.6–2.7 ppm | Shifted (typically upfield) | Electronic environment change. |

| ¹H NMR | Azomethine (-N=CH-) | N/A | N/A (Ketone derived) | Note: No azomethine proton exists here; rely on methyl shift. |

| ¹H NMR | NH (Amine) | N/A | Absent (if primary amine used) | Disappearance of NH₂ protons. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete dehydration (equilibrium issue). | Use a Dean-Stark trap (thermal) or molecular sieves to remove water. Switch to Microwave method. |

| Ring Hydrolysis | Acid catalyst too strong or reflux too long. | Switch from HCl to AcOH. Reduce reflux time. Ensure reagents are dry. |

| Oily Product | Impurities or solvent trapping. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| No Reaction | Steric hindrance of the acetyl group. | Increase catalyst concentration slightly (up to 5 drops). Use higher boiling solvent (e.g., n-Propanol). |

References

-

Microwave-Assisted Synthesis: Dahlous, K. A., et al. (2018).[3] "Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base..."[3][4] Molecules, 23(11), 2976.

-

Biological Activity (Anticancer): Al-Wahaibi, L. H., et al. (2020). "Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3,5-Triazine Schiff Base Derivatives." Molecules, 25(6).

- General Mechanism: Schiff, H. (1864). "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.

-

Triazine Chemistry: Mojzych, M. (Ed.).[1] (2020). "1,2,4-Triazine Derivatives and Their Biological Applications." Applied Sciences.[1]

-

Antimicrobial Applications: Plech, T., et al. (2013). "Synthesis and biological evaluation of new Schiff bases derived from 4-amino-1,2,4-triazole-3-thione." European Journal of Medicinal Chemistry.

Sources

- 1. Applied Sciences | Special Issue : 1,2,4-Triazine Derivatives and Their Biological Applications [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Condensation of 3-Acetyl-1,2,4-Triazines with Hydrazines

Executive Summary & Scientific Rationale

The condensation of 3-acetyl-1,2,4-triazine derivatives with hydrazines is a pivotal transformation in medicinal chemistry.[1] The resulting hydrazones are not merely intermediates; they are privileged scaffolds with potent biological activities, including antifungal, substituted-antiviral, and kinase inhibitory profiles [1, 2].[2][1] Furthermore, these hydrazones serve as tridentate ligands for transition metal coordination and as precursors for fusing additional rings to the triazine core (e.g., forming 1,2,4-triazino[4,3-b][1,2,4]triazines).[1]

Mechanistic Insight: The "Electron-Deficient" Advantage

The 1,2,4-triazine ring is highly electron-deficient (π-deficient). This electronic withdrawal exerts a significant inductive effect on the C3-acetyl group, rendering the carbonyl carbon more electrophilic than in comparable benzenoid systems (e.g., acetophenone).[1]

-

The Benefit: Reaction rates with nucleophiles (hydrazines) are generally faster.[1]

-

The Risk: The triazine ring itself is susceptible to nucleophilic attack, particularly at the C5 position.[2][1] Therefore, reaction conditions must be tuned to favor carbonyl condensation over ring addition or ring-opening (recyclization) reactions.[2][1]

Key Reaction Variables:

-

Catalysis: Acid catalysis (Acetic acid or HCl) is preferred to activate the carbonyl without promoting basic ring hydrolysis.[1]

-

Solvent: Protic solvents (Ethanol, Methanol) stabilize the polar transition states.[2][1]

Experimental Protocols

Protocol A: Condensation with Phenylhydrazine (Acid-Catalyzed)

Best for: Synthesizing stable aryl-hydrazones for biological screening.

Materials:

-

3-Acetyl-1,2,4-triazine derivative (1.0 equiv)

-

Phenylhydrazine Hydrochloride (1.1 equiv)

-

Catalyst: Glacial Acetic Acid (cat.[1][4][5] 2-3 drops) or HCl (if using free base hydrazine)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 3-acetyl-1,2,4-triazine substrate in 10-15 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

-

Reagent Addition: Add 1.1 mmol of Phenylhydrazine Hydrochloride directly to the solution.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .

-

Workup: Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with 5 mL of cold ethanol followed by 10 mL of diethyl ether to remove unreacted hydrazine.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Protocol B: Condensation with Hydrazine Hydrate (Free Hydrazone Synthesis)

Best for: Creating intermediates for further ring fusion.[2]

Materials:

-

3-Acetyl-1,2,4-triazine derivative (1.0 equiv)

-

Solvent: Methanol[6]

Methodology:

-

Setup: Dissolve 1.0 mmol of substrate in 10 mL Methanol.

-

Addition: Add 2.0 mmol of Hydrazine Hydrate dropwise at room temperature.

-

Reaction: Stir at room temperature for 1 hour, then warm to 50°C for 2 hours .

-

Workup: Cool to 0°C. The hydrazone usually precipitates.[2][1] Filter and wash with cold methanol.

Data Analysis & Troubleshooting

Expected Analytical Data

The formation of the hydrazone is best confirmed by NMR and IR spectroscopy.[1]

| Feature | Starting Material (Ketone) | Product (Hydrazone) |

| IR Spectrum | Strong C=O stretch (~1690-1710 cm⁻¹) | Absent C=O; New C=N (~1590-1620 cm⁻¹) |

| ¹H NMR (Methyl) | Singlet ~2.6 - 2.8 ppm | Singlet often shifts upfield slightly (~2.3 - 2.5 ppm) |

| ¹H NMR (NH) | None | Broad singlet >9.0 ppm (often 10-14 ppm) |

| Appearance | Often pale yellow/white | Deep Yellow, Orange, or Red crystals |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Precipitate | Product is too soluble in EtOH. | Evaporate solvent to near dryness; add water to induce precipitation.[1] |

| Ring Opening | Basic hydrolysis of triazine. | Reduce pH.[2][1] Use Hydrazine Hydrochloride instead of Hydrate; ensure anhydrous conditions.[2][1] |

| Multiple Spots (TLC) | E/Z Isomerism.[1] | Hydrazones often exist as E/Z mixtures.[2][1] Recrystallization usually isolates the stable isomer. |

Visualizing the Workflow

Reaction Mechanism

The following diagram illustrates the acid-catalyzed condensation mechanism, highlighting the critical dehydration step.

Figure 1: Acid-catalyzed mechanism for the conversion of 3-acetyl-1,2,4-triazine to its hydrazone derivative.

Experimental Decision Tree

Use this workflow to select the optimal conditions for your specific substrate.[2][1]

Figure 2: Decision matrix for selecting reagents and workup procedures based on the target molecule.

References

-

Mojzych, M., & Rykowski, A. (2005).[2][1] Synthesis of Phenylhydrazone of 5-Acetyl-3-(methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][1,2,4]Triazine.[7] Molecules, 10(10), 1298-1306.[1] [Link]

-

Abdel-Rahman, R., & Bawazir, W. (2018).[2][1][3] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.[1][3] [Link]

-

Dawane, B. S., et al. (2010).[2][1] An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity.[2][1][3][9] Der Pharmacia Lettre, 2(4), 126-131.[1] [Link]

-

Neunhoeffer, H. (Comprehensive Heterocyclic Chemistry II). 1,2,4-Triazines.[2][1][3][6][8][9][10][11][12][13][14][15] ScienceDirect. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 4. scispace.com [scispace.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 10. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 11. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2014003694A1 - Synthesis of thiosemicarbazides and triazoles derived from etodolac - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Oxime Derivatives from 3-Acetyl-1,2,4-triazine

Introduction: The Strategic Importance of 1,2,4-Triazine Scaffolds in Modern Drug Discovery

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] These azaheterocycles are integral to the development of novel therapeutic agents, demonstrating potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The synthetic modification of the 1,2,4-triazine ring, particularly at the 3-position, allows for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.

The conversion of a 3-acetyl-1,2,4-triazine to its corresponding oxime derivative introduces a key structural motif, the oxime group (>C=N-OH). This functional group can significantly alter the parent molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. Furthermore, oxime derivatives themselves can exhibit unique biological activities or serve as versatile intermediates for further chemical elaboration. This guide provides a comprehensive overview of the synthesis of oxime derivatives from 3-acetyl-1,2,4-triazine, detailing the underlying chemical principles, a robust experimental protocol, and key characterization techniques.

Reaction Mechanism: The Chemistry of Oxime Formation

The conversion of a ketone, such as 3-acetyl-1,2,4-triazine, to an oxime is a classic condensation reaction. The process is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the acetyl group. This reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon by protonation of the carbonyl oxygen.

The initial nucleophilic addition results in the formation of a carbinolamine intermediate. This intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime. The overall reaction transforms the carbonyl group (>C=O) into an oxime group (>C=N-OH). When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base such as sodium acetate is often added to neutralize the hydrochloric acid, liberating the free hydroxylamine to act as the nucleophile.

Below is a diagram illustrating the general mechanism of oxime formation.

Caption: General mechanism of acid-catalyzed oxime formation.

Experimental Protocol: Synthesis of 3-(1-hydroxyiminoethyl)-1,2,4-triazine

This protocol provides a general and reliable method for the oximation of a heterocyclic ketone, adapted from established procedures for similar substrates.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Acetyl-1,2,4-triazine | ≥95% | Commercially available | Starting material |

| Hydroxylamine hydrochloride | ≥98% | Sigma-Aldrich, etc. | Oximating agent |

| Sodium acetate | Anhydrous, ≥99% | Fisher Scientific, etc. | Base |

| Ethanol | 200 proof, absolute | Decon Labs, etc. | Solvent |

| Deionized water | For workup | ||

| Dichloromethane | ACS grade | For extraction | |

| Anhydrous sodium sulfate | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-acetyl-1,2,4-triazine (e.g., 1.0 g, 7.24 mmol) in ethanol (30 mL).

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (e.g., 0.75 g, 10.86 mmol, 1.5 eq) and sodium acetate (e.g., 0.89 g, 10.86 mmol, 1.5 eq).

-

Reaction: Stir the resulting suspension at room temperature for 30 minutes, then heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (30 mL) and extract the product with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 3-(1-hydroxyiminoethyl)-1,2,4-triazine as a solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 3-(1-hydroxyiminoethyl)-1,2,4-triazine.

Characterization of the Product

The structure and purity of the synthesized 3-(1-hydroxyiminoethyl)-1,2,4-triazine should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point range indicates a high degree of purity.

-

FT-IR Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch of the starting material (typically around 1680-1700 cm⁻¹) and the appearance of a C=N stretch (around 1640-1690 cm⁻¹) and a broad O-H stretch (around 3100-3500 cm⁻¹) from the oxime group.

-

¹H NMR Spectroscopy: The spectrum should show the disappearance of the acetyl methyl singlet of the starting material and the appearance of a new methyl singlet for the oxime. A broad singlet corresponding to the N-OH proton will also be present, which is typically downfield and can be exchanged with D₂O.

-

¹³C NMR Spectroscopy: The carbonyl carbon signal of the starting material (typically >190 ppm) will be replaced by a C=N signal for the oxime carbon at a different chemical shift (typically in the 150-160 ppm range).

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product.

Expertise & Experience: Ensuring a Successful Synthesis

-

Rationale for Sodium Acetate: Hydroxylamine is often supplied as its hydrochloride salt for stability.[5] The hydrochloride is acidic and can protonate the hydroxylamine, reducing its nucleophilicity. Sodium acetate acts as a base to neutralize the HCl, generating the free, more reactive hydroxylamine in situ. An equimolar amount of base relative to the hydroxylamine hydrochloride is crucial.

-

Solvent Choice: Ethanol is a good solvent for both the starting material and the reagents. Its boiling point allows for a moderate reaction temperature, and it is easily removed during workup. Other polar protic solvents like methanol could also be employed.

-

Monitoring the Reaction: TLC is an indispensable tool for monitoring the reaction's progress. A co-spot of the starting material and the reaction mixture on the TLC plate will clearly show the consumption of the starting material and the formation of the product. This prevents unnecessarily long reaction times which could lead to side product formation.

-

Purification Strategy: Recrystallization is often sufficient for purifying the solid product. The choice of solvent is critical and may require some experimentation. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Conclusion

The oximation of 3-acetyl-1,2,4-triazine is a straightforward and efficient method for producing valuable derivatives for further investigation in drug discovery and development. The protocol outlined in this application note is robust and can be adapted for various substituted 3-acetyl-1,2,4-triazines. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring the quality and reliability of the synthesized compounds for subsequent biological evaluation.

References

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]

-

Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]

-

(PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. National Center for Biotechnology Information. [Link]

-

1,2,4-TRIAZINES IN ORGANIC SYNTHESIS. 8. INTRAMOLECULAR DIELS–ALDER REACTION OF 5-ACYL-1,2,4-TRIAZINEOXIME ETHERS. NEW ROUTE OF SYNTHESIS OF ALKYLHETARYLKETONES. Chemistry of Heterocyclic Compounds. [Link]

-

Synthesis, spectral characterization and antihaemostatic activity of 1,2,4-triazoles incorporating 1,2,4-triazine rings. Indian Academy of Sciences. [Link]

-

Oximation of triazoles. TSI Journals. [Link]

-

Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes. Chimica Techno Acta. [Link]

-

Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]

-

Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). National Library of Ukraine. [Link]

-

Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. National Center for Biotechnology Information. [Link]

-

Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Center for Biotechnology Information. [Link]

-

Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles. ResearchGate. [Link]

-

Synthesis, insilico characterization and antibacterial activity of 1,2,4-Triazine derivatives. IP Innovative Publication. [Link]

-

Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Asian Journal of Chemistry. [Link]

- 1,2,4-Triazine derivatives, process for preparing such compounds, pharmaceutical compositions and intermediates utilized for thi.

-

Tricyclic[1][2][6]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing ring opening of 1,2,4-triazine during acylation

Subject: Preventing Ring Opening During Acylation Protocols

Executive Summary

You are encountering ring degradation (opening/contraction) during the acylation of 1,2,4-triazine derivatives.[1] This is a classic "activation-destruction" failure mode. Unlike electron-rich heterocycles (e.g., pyrroles) that polymerize under acid stress, 1,2,4-triazines are electron-deficient.

The Core Problem: Acylating agents often transiently acylate the ring nitrogens (N1 or N2) rather than your target exocyclic substituent. This forms a highly electrophilic N-acyl-triazinium cation. This intermediate is so reactive that even weak nucleophiles (chloride ions, trace water, or the base itself) attack C5, triggering ring cleavage or contraction to imidazoles.

This guide provides the mechanistic insight and validated protocols to prevent this.

Module 1: The Mechanism of Failure

To fix the problem, you must understand the invisible intermediate destroying your yield.

The "Activation-Destruction" Pathway

The 1,2,4-triazine ring is an electron-poor species (similar to nitrobenzene). It resists electrophilic attack but invites nucleophilic attack.

-

Misdirected Acylation: Acyl chlorides (

) are aggressive. They often acylate the ring nitrogen (N1 or N2) faster than the exocyclic amine/alcohol due to proximity or kinetic control. -

Super-Electrophile Formation: The resulting N-acyl-1,2,4-triazinium salt has a significantly lowered LUMO at the C5 position.

-

Nucleophilic Annihilation: The counter-ion (